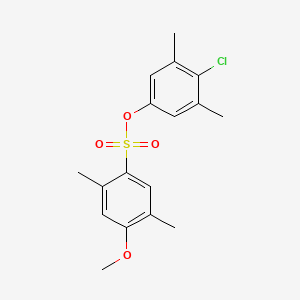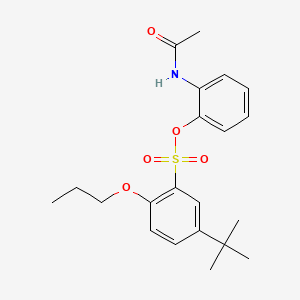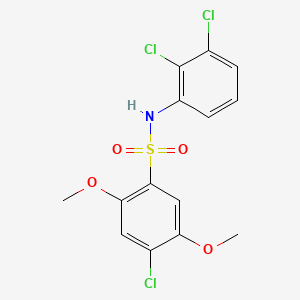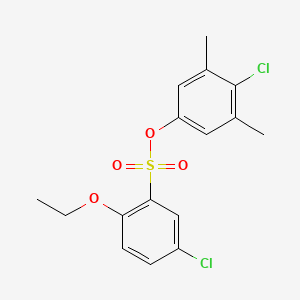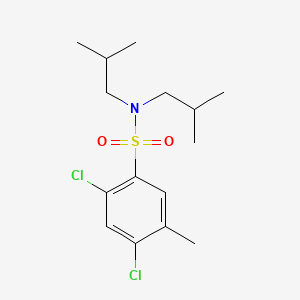
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide, also known as MPB-PP, is a compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide-based compound that is used as a tool compound in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves its ability to bind to a specific site on a protein, thereby disrupting its interaction with another protein. This binding occurs through the formation of a covalent bond between this compound and a cysteine residue on the protein. This covalent bond is irreversible, which allows this compound to selectively and permanently disrupt protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, it has been shown to inhibit the activity of certain enzymes and to induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide is its selectivity in disrupting protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes. However, one limitation of this compound is its irreversible binding to proteins, which can make it difficult to study the effects of protein-protein interactions over time.
Future Directions
There are a number of future directions for the study of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide. One area of research is the development of new compounds that can selectively disrupt protein-protein interactions. Another area of research is the study of the effects of this compound on different types of cancer cells. Additionally, the use of this compound in the study of other biological processes, such as inflammation and bacterial growth, is an area of ongoing research.
Synthesis Methods
The synthesis of 2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with sodium methoxide to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-phenylphenylamine to form 2-methoxy-4-methyl-N-(2-phenylphenyl)aniline. The final step involves the reaction of this intermediate with isobutyryl chloride and sodium hydride to form this compound.
Scientific Research Applications
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of protein-protein interactions. It is a tool compound that is used to selectively disrupt the interaction between two proteins, allowing researchers to study the role of these interactions in various biological processes. This compound has also been used in the study of cancer, where it has been shown to inhibit the growth of certain cancer cells.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(2-phenylphenyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)20-15-23(22(27-4)14-17(20)3)28(25,26)24-21-13-9-8-12-19(21)18-10-6-5-7-11-18/h5-16,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBNQFNTFUAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









